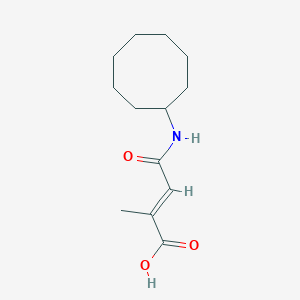![molecular formula C17H19F4NO2 B5328479 8-[3-fluoro-4-(trifluoromethyl)benzyl]-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5328479.png)
8-[3-fluoro-4-(trifluoromethyl)benzyl]-1-oxa-8-azaspiro[4.6]undecan-9-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-[3-fluoro-4-(trifluoromethyl)benzyl]-1-oxa-8-azaspiro[4.6]undecan-9-one is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is also known as Compound 1 and has been synthesized using a specific method.
Mecanismo De Acción
The mechanism of action of 8-[3-fluoro-4-(trifluoromethyl)benzyl]-1-oxa-8-azaspiro[4.6]undecan-9-one is not fully understood. However, it is believed that this compound acts as a partial agonist for certain GPCRs. This means that it can activate the receptor to a certain extent, but not to the same extent as a full agonist.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have not been extensively studied. However, it has been shown to have some effect on the activity of certain GPCRs. It is possible that this compound could have therapeutic applications in the future.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 8-[3-fluoro-4-(trifluoromethyl)benzyl]-1-oxa-8-azaspiro[4.6]undecan-9-one in lab experiments is that it is a relatively small and simple molecule. This makes it easier to synthesize and study compared to larger and more complex molecules. However, one limitation is that the mechanism of action of this compound is not fully understood, which makes it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on 8-[3-fluoro-4-(trifluoromethyl)benzyl]-1-oxa-8-azaspiro[4.6]undecan-9-one. One area of research could be to further study its potential as a ligand for GPCRs. This could involve studying its activity on different GPCRs and determining its selectivity for certain receptors. Another area of research could be to further study its potential as a fluorescent probe for imaging studies. This could involve developing new imaging techniques that utilize this compound. Additionally, more research could be done to understand the mechanism of action of this compound and its potential applications in drug development.
In conclusion, this compound is a chemical compound with potential applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research on this compound could lead to new discoveries and potential therapeutic applications.
Métodos De Síntesis
The synthesis of 8-[3-fluoro-4-(trifluoromethyl)benzyl]-1-oxa-8-azaspiro[4.6]undecan-9-one involves a multi-step process. The first step involves the reaction of 3-fluoro-4-(trifluoromethyl)benzyl chloride with sodium azide to form the corresponding azide. This is followed by the reaction of the azide with 1,9-dibromononane to form the spirocyclic intermediate. The final step involves the reaction of the spirocyclic intermediate with 2-aminoethanol to form the target compound.
Aplicaciones Científicas De Investigación
8-[3-fluoro-4-(trifluoromethyl)benzyl]-1-oxa-8-azaspiro[4.6]undecan-9-one has shown potential applications in scientific research. This compound has been studied for its potential as a ligand for G protein-coupled receptors (GPCRs). GPCRs are important targets for drug development, and ligands that bind to these receptors can have therapeutic applications. Additionally, this compound has been studied for its potential as a fluorescent probe for imaging studies.
Propiedades
IUPAC Name |
9-[[3-fluoro-4-(trifluoromethyl)phenyl]methyl]-1-oxa-9-azaspiro[4.6]undecan-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F4NO2/c18-14-10-12(2-3-13(14)17(19,20)21)11-22-8-7-16(5-1-9-24-16)6-4-15(22)23/h2-3,10H,1,4-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARFCILRIRADURD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC(=O)N(CC2)CC3=CC(=C(C=C3)C(F)(F)F)F)OC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F4NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-methoxyphenyl)-4-[3-(2-methoxyphenyl)-2-propen-1-yl]piperazine](/img/structure/B5328400.png)

![2-{2-[4-(benzyloxy)-3-methoxyphenyl]vinyl}-8-quinolinol](/img/structure/B5328421.png)
![4,4,7-trimethyl-5-[(4H-1,2,4-triazol-3-ylthio)acetyl]-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5328430.png)
![rel-(4aS,8aR)-6-[(4-ethyl-1,2,3-thiadiazol-5-yl)carbonyl]-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5328444.png)
![1-butyl-4-[6-(methoxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-2-piperazinone](/img/structure/B5328446.png)

![4-[(4-isopropylphenyl)sulfonyl]-N-phenyl-1-piperazinecarboxamide](/img/structure/B5328455.png)

![1-{6-[3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidin-1'-yl]pyridin-3-yl}ethanone](/img/structure/B5328467.png)
![3-imino-3-(4-morpholinyl)-2-{[3-(trifluoromethyl)phenyl]hydrazono}propanenitrile](/img/structure/B5328468.png)
![7-[(5-ethylisoxazol-3-yl)carbonyl]-N-(2-methoxyethyl)-2-methyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5328472.png)
![5-(4-chlorophenyl)-2-[(1-ethyl-1H-pyrazol-3-yl)methylene]-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B5328480.png)
![4-[4-(phenylsulfonyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5328496.png)